molecular formula C8H4Br2O4 B239818 2,5-Dibromoisophthalic acid

2,5-Dibromoisophthalic acid

Cat. No. B239818
M. Wt: 323.92 g/mol
InChI Key: MCBAPDGFMNMXOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dibromoisophthalic acid is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of isophthalic acid, which is commonly used in the production of polymers, dyes, and pharmaceuticals. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively in the laboratory.

Mechanism of Action

The mechanism of action of 2,5-Dibromoisophthalic acid is not fully understood, but it is believed to act as a cross-linking agent for polymers and proteins. It has been shown to form covalent bonds with amino acids such as lysine and cysteine, leading to the formation of stable cross-links. This property makes it useful in the production of high-performance materials and as a tool for studying protein interactions.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have antimicrobial properties, inhibiting the growth of bacteria and fungi. However, its effects on living organisms are not well understood, and further research is needed to determine its potential toxicity and therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,5-Dibromoisophthalic acid in laboratory experiments is its versatility. It can be used in the synthesis of a wide range of organic compounds and as a tool for studying protein interactions. However, its limitations include its potential toxicity and the need for careful handling and disposal. It is also relatively expensive compared to other reagents, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 2,5-Dibromoisophthalic acid. One area of interest is its potential use as a therapeutic agent for cancer and infectious diseases. Further studies are needed to determine its toxicity and efficacy in vivo. Another area of research is the development of new synthetic methods for this compound and its derivatives, which could lead to the production of new materials and pharmaceuticals. Finally, the use of this compound as a tool for studying protein interactions and cross-linking could lead to a better understanding of biological systems and the development of new diagnostic and therapeutic strategies.
Conclusion
In conclusion, this compound is a versatile compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations, but it is clear that this compound has a promising future in the fields of materials science, pharmaceuticals, and biology.

Synthesis Methods

2,5-Dibromoisophthalic acid can be synthesized using different methods, including bromination of isophthalic acid and Friedel-Crafts acylation of bromoisophthalic acid. The most commonly used method involves the bromination of isophthalic acid with bromine in the presence of a catalyst such as iron or aluminum. The reaction takes place in a solvent such as acetic acid or glacial acetic acid at a temperature of 60-70°C. The resulting product is then purified using recrystallization or chromatography techniques.

Scientific Research Applications

2,5-Dibromoisophthalic acid has been widely used in scientific research due to its unique properties. It is a versatile compound that can be used in the synthesis of various organic compounds, including polymers, dyes, and pharmaceuticals. Its applications in the field of materials science include the production of high-performance polymers, such as polyesters and polyamides. It is also used as a building block for the synthesis of fluorescent dyes and imaging agents for biological systems.

properties

Molecular Formula

C8H4Br2O4

Molecular Weight

323.92 g/mol

IUPAC Name

2,5-dibromobenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C8H4Br2O4/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2H,(H,11,12)(H,13,14)

InChI Key

MCBAPDGFMNMXOL-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(=O)O)Br)C(=O)O)Br

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Br)C(=O)O)Br

Origin of Product

United States

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